4,4-Difluorocyclohexanol

Physical Organic Chemistry Process Chemistry Solid-Phase Synthesis

Standard cyclohexanol or 4-fluorocyclohexanol lacks solid-state handling and conformational balance required for crystallization-enabled purification or pKa-sensitive coupling. 4,4-Difluorocyclohexanol (C₆H₁₀F₂O, MW 136.14) solves this: • **Physical state**: mp 60-65°C - no cold storage; crystallization-ready. • **Conformational equilibrium**: ~1:1 axial/equatorial (IL-17 modulator scaffold). • **pKa advantage**: 1.9 units lower than cyclohexanol → use K₂CO₃/Cs₂CO₃ instead of NaH/LDA. • **Lipophilicity**: +0.3-0.4 LogP vs cyclohexanol for CNS permeability tuning. Proven two-step route (fluorination + hydrolysis, ~69% yield) from inexpensive 4-chlorocyclohexanone. Reproducible, cost-competitive supply for pilot-plant scale.

Molecular Formula C6H10F2O
Molecular Weight 136.14 g/mol
CAS No. 22419-35-8
Cat. No. B1296533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluorocyclohexanol
CAS22419-35-8
Molecular FormulaC6H10F2O
Molecular Weight136.14 g/mol
Structural Identifiers
SMILESC1CC(CCC1O)(F)F
InChIInChI=1S/C6H10F2O/c7-6(8)3-1-5(9)2-4-6/h5,9H,1-4H2
InChIKeyXTJZBCBHCPQASK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Difluorocyclohexanol: Physical & Conformational Properties


4,4-Difluorocyclohexanol is a gem-difluorinated cyclohexanol derivative (C₆H₁₀F₂O, MW 136.14) widely employed as a synthetic intermediate in medicinal chemistry and agrochemical discovery . The two fluorine atoms at the 4-position impart distinct solid-state behavior (mp 60–65 °C ), enhanced acidity (predicted pKa ~14.14 ), and a unique conformational equilibrium that differs markedly from non-fluorinated or mono-fluorinated analogs. These physicochemical features make the compound a specific choice when downstream applications require a solid, moderately acidic, conformationally balanced cyclohexanol scaffold rather than a generic liquid alcohol.

Workflow Crystalline solid alcohol for crystallization‑enabled purification
Selection Conformationally balanced scaffold for target‑engagement studies
Use Context Milder base‑mediated coupling for pKa‑sensitive synthetic sequences

Why Generic Analogs Cannot Replace 4,4-Difluorocyclohexanol


Simple replacement with cyclohexanol (liquid, mp ~23 °C [1]), 4-fluorocyclohexanol, or the oxidized analog 4,4-difluorocyclohexanone introduces significant deviations in physical state, conformational preference, hydrogen-bond acidity, and lipophilicity. These changes alter crystallization behavior, reactivity in base-mediated transformations, and conformational selection in target binding. The quantitative evidence below demonstrates that the specific gem-difluoro pattern at C4 is not a minor perturbation but a decisive factor for procurement in crystallization-enabled purification, conformation-dependent synthesis, and pKa-sensitive coupling reactions.

1
Physical state and handling may shift Cyclohexanol and 4‑fluorocyclohexanol are liquids or low‑melting solids near ambient temperature; direct substitution removes the crystallization advantage and may complicate gravimetric dispensing.
2
Conformational preference may not transfer Non‑fluorinated or mono‑fluorinated analogs strongly favor the equatorial conformer, altering spatial presentation of the hydroxyl group and potentially affecting binding or diastereoselective outcomes.
3
Acidity and base compatibility may differ The higher pKa of generic cyclohexanol limits the usable base spectrum; replacing the gem‑difluoro alcohol may require stronger bases and reduce functional‑group tolerance.

4,4-Difluorocyclohexanol vs. Closest Analogs: Quantitative Evidence


Solid-State Advantage: Crystallization & Handling

4,4-Difluorocyclohexanol is a crystalline solid at ambient temperature (mp 60–65 °C ), whereas cyclohexanol is a low-melting solid or liquid (mp 20–25 °C [1]) and 4,4-difluorocyclohexanone melts at 35–40 °C . The 40 °C elevation in melting point relative to cyclohexanol and the 25 °C elevation relative to the ketone analog allows straightforward recrystallization and ambient-temperature storage without cold-chain logistics. For procurement, this solid-state property reduces solvent occlusion and enables gravimetric dispensing with higher accuracy.

Solid‑state advantage
Head‑to‑head
mp 60–65 °C
Cyclohexanol: 20–25 °C
4,4‑Difluorocyclohexanone: 35–40 °C
+40 °C vs. cyclohexanol
Supports crystallization‑based purification and ambient storage
Vendor and literature melting‑point specifications
Physical Organic Chemistry Process Chemistry Solid-Phase Synthesis

Conformational Equilibrium: Axial vs. Equatorial Balance

¹⁹F and ¹H NMR studies by Stolow et al. (1968) demonstrated that 4,4-difluorocyclohexanol exists in solution as approximately equal populations of axial and equatorial conformers (ratio ~1:1) [1]. In contrast, cyclohexanol strongly favors the equatorial conformation (ΔG° ~0.5–0.9 kcal/mol, corresponding to ~70–85% equatorial at room temperature [2][3]). The near-zero conformational free energy difference in the difluoro compound arises from attractive Coulombic interactions between the C4 fluorine atoms and the C1 hydroxyl group, a phenomenon absent in mono-fluoro or non-fluorinated analogs.

Conformational equilibrium
Head‑to‑head
axial ≈ equatorial (~1:1)
Cyclohexanol: ~70–85% equatorial
Equatorial preference reduced to ~50%
Conformer balance alters spatial OH presentation for binding studies
NMR in CCl₄/CDCl₃; Stolow et al. (1968)
Conformational Analysis NMR Spectroscopy Drug Design

Enhanced Acidity for Milder Base-Mediated Reactions

The predicted pKa of 4,4-difluorocyclohexanol is 14.14 ± 0.40 , approximately 1.5–2.0 pKa units lower than that of cyclohexanol (pKa ~16.0 [1]). This increased acidity is attributed to the inductive electron-withdrawing effect of the two geminal fluorine atoms. The difference means that 4,4-difluorocyclohexanol can be deprotonated under significantly milder conditions (e.g., weaker bases, lower temperatures), enabling alkoxide formation in the presence of base-sensitive functional groups where cyclohexanol would require stronger bases that risk side reactions.

Enhanced acidity
Cross‑study comparable
pKa 14.14 ± 0.40
~1.9 units lower than cyclohexanol
Enables milder base conditions for alkoxide formation
Predicted pKa; cyclohexanol pKa ~16.0 experimental
Physical Organic Chemistry Synthetic Methodology Deprotonation

Elevated Lipophilicity for Membrane Permeability

The computed LogP (octanol/water) of 4,4-difluorocyclohexanol is 1.56 [1], considerably higher than cyclohexanol (LogP ~1.2 [2]) and 4-fluorocyclohexanol (LogP ~1.26 ). The ~0.3–0.4 LogP unit increase corresponds to roughly a twofold increase in partition coefficient, a meaningful shift for blood-brain barrier penetration or cellular uptake in medicinal chemistry campaigns. The enhanced lipophilicity stems from the two C–F bonds, which increase hydrophobic surface area without introducing steric bulk.

Lipophilicity shift
Cross‑study comparable
LogP 1.56
+0.36 vs. cyclohexanol
Supports lipophilicity tuning without steric bulk increase
Computed LogP; comparator values from literature
Medicinal Chemistry ADME Physicochemical Profiling

High-Yield Synthetic Route from Chloroketone Precursor

A patented synthetic route to 4,4-difluorocyclohexanol achieves 81% isolated yield in the key hydrolysis step from 4-chloro-1,1-difluorocyclohexane using Ca(OH)₂ in THF/water at 50 °C [1]. This hydrolytic displacement of a gem-difluorinated alkyl chloride contrasts with the more common but less efficient direct fluorination of cyclohexanol, which often yields complex mixtures. The patent also demonstrates that the preceding fluorination step (DAST or BAST) proceeds in 84–85% yield, enabling a two-step sequence from 4-chlorocyclohexanone with an overall yield approaching 69%.

Synthetic route
Class‑level
81% yield
Ca(OH)₂, THF/H₂O, 50 °C
Reproducible hydrolysis from chloroketone precursor
Patent example; overall two‑step ~69%
Process Chemistry Fluorination Scale-Up

Privileged Scaffold in IL-17 Modulator Patents

A 2023 patent (US 2023/0271951 A1) explicitly claims a series of substituted 4,4-difluorocyclohexyl derivatives as potent modulators of human IL-17 activity for treatment of inflammatory and autoimmune disorders [1]. The 4,4-difluorocyclohexanol core is highlighted as the privileged scaffold, with the gem-difluoro motif contributing to metabolic stability superior to non-fluorinated or mono-fluorinated cyclohexyl analogs, as determined in microsomal and hepatocyte incubations [1]. While specific IC₅₀ values are not disclosed in the patent abstract, the structural specificity underscores that the 4,4-difluoro pattern is a deliberate design element, not an arbitrary substitution.

IL‑17 modulator scaffold
Source review
Privileged motif
US 2023/0271951 A1
Reported as metabolic‑stability‑enhancing scaffold in patent disclosure
Exact IC₅₀ not disclosed; class‑level comparison
Medicinal Chemistry Immunology Autoimmune Disease

Top Procurement Scenarios for 4,4-Difluorocyclohexanol


Crystalline Conformationally-Balanced Alcohol for Late-Stage Functionalization

When a synthetic route demands a solid cyclohexanol derivative that can be purified by crystallization and presents both axial and equatorial OH orientations for target engagement, 4,4-difluorocyclohexanol is the preferred choice. Its mp of 60–65 °C eliminates cold storage requirements, and the ~1:1 conformational equilibrium [1] provides both conformers without the need for conformational locking via bulky substituents. This is directly relevant to IL-17 modulator programs [2] where the difluorocyclohexyl motif is a privileged scaffold.

pKa-Driven Chemoselective Alkoxide Formation

For chemists developing base-mediated O-alkylation or O-acylation protocols in the presence of base-sensitive esters, nitriles, or epimerizable centers, 4,4-difluorocyclohexanol offers a 1.9-unit pKa advantage over cyclohexanol . This allows deprotonation with milder bases (e.g., K₂CO₃ or Cs₂CO₃ instead of NaH or LDA), reducing side reactions and improving functional group compatibility in complex molecule synthesis.

Scalable Manufacture via High-Yield Route

Procurement for pilot-plant or commercial-scale synthesis benefits from the patented two-step sequence (fluorination + hydrolysis) delivering 4,4-difluorocyclohexanol in ~69% overall yield from 4-chlorocyclohexanone [3]. The reproducibility of this route and the use of inexpensive reagents (Ca(OH)₂, DAST/BAST) provide a cost-competitive supply chain compared to custom fluorinated building blocks requiring low-temperature, hazardous fluorinating agents.

LogP Tuning Without Steric Bulk Increase

When a lead compound requires a ~0.3–0.4 LogP increase to improve membrane permeability or blood-brain barrier penetration, replacing the cyclohexanol or 4-fluorocyclohexanol fragment with 4,4-difluorocyclohexanol achieves the desired lipophilicity shift [4] without introducing additional steric hindrance that could disrupt target binding. This is particularly valuable in CNS drug discovery where subtle physicochemical tuning is critical.

Application
Selection Property
Validation Focus
Crystalline conformationally‑balanced alcohol for late‑stage functionalization
Solid‑state handling and ~1:1 conformer equilibrium
Crystallization efficiency and axial/equatorial OH accessibility
pKa‑driven chemoselective alkoxide formation
Predicted pKa ~14.1 supports milder base selection
Functional‑group compatibility in base‑mediated couplings
Scalable manufacture via high‑yield route
Patented two‑step sequence with ~69% overall yield
Reproducibility and cost‑competitive supply chain review
LogP tuning without steric bulk increase
Computed LogP 1.56; ~0.36 higher than cyclohexanol
Membrane‑permeability assay and CNS lead optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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